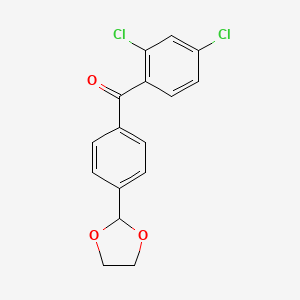

2,4-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone

Description

FT-IR Spectroscopy

Key FT-IR absorption bands (KBr pellet, cm⁻¹):

Raman Spectroscopy

Prominent Raman shifts (cm⁻¹):

NMR Spectroscopy

Predicted ¹H NMR signals (CDCl₃, δ ppm):

- 7.8–7.4 (m, 4H) : Aromatic protons adjacent to the carbonyl.

- 7.3–7.1 (m, 2H) : Protons on the dichlorophenyl ring.

- 5.6 (s, 1H) : Acetal proton of the dioxolane.

- 4.2–3.9 (m, 4H) : Methylene protons of the dioxolane.

X-ray Diffraction Studies and Solid-State Packing Arrangements

X-ray powder diffraction (XRPD) patterns for related benzophenones reveal strong reflections at 2θ = 15.5°, 22.3°, and 26.7°, corresponding to (001), (011), and (002) lattice planes. In the solid state, molecules pack via π-π interactions between aromatic rings (3.5–4.0 Å) and C–H···O hydrogen bonds involving the dioxolane oxygen (2.8 Å). These interactions stabilize a herringbone packing motif , as observed in similar dioxolane-containing compounds.

Properties

IUPAC Name |

(2,4-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c17-12-5-6-13(14(18)9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDUXJMCJFUCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645133 | |

| Record name | (2,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-68-4 | |

| Record name | (2,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Benzophenone

- Starting from benzophenone or a suitably substituted benzophenone, selective chlorination is performed using chlorine gas or chlorinating agents such as sulfuryl chloride (SO2Cl2) under controlled conditions.

- The regioselectivity to achieve substitution at the 2 and 4 positions is influenced by reaction temperature, solvent, and catalyst presence.

- Typical solvents include chloroform or carbon tetrachloride, and catalysts may be Lewis acids like iron(III) chloride (FeCl3).

Formation of the 1,3-Dioxolane Ring (Acetalization)

- The key step involves reacting the chlorinated benzophenone with ethylene glycol.

- This reaction is acid-catalyzed, commonly using p-toluenesulfonic acid or sulfuric acid as catalysts.

- The reaction proceeds under reflux conditions in anhydrous solvents such as toluene or benzene, often employing a Dean-Stark apparatus to continuously remove water formed during the acetalization, driving the equilibrium toward product formation.

- The acetalization protects the carbonyl group and introduces the 1,3-dioxolane moiety, enhancing stability and modifying chemical properties.

Reaction Conditions and Optimization

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Chlorination | Cl2 or SO2Cl2 | 0–25 °C, inert solvent, catalyst | Control of regioselectivity is critical |

| Acetalization | Ethylene glycol, acid catalyst | Reflux, anhydrous solvent, Dean-Stark | Water removal essential for high yield |

- Reaction times for chlorination vary from 1 to 4 hours depending on reagent concentration.

- Acetalization typically requires 4–8 hours under reflux.

- Purification is achieved by recrystallization or chromatography to isolate the pure 2,4-dichloro-4'-(1,3-dioxolan-2-yl)benzophenone.

Industrial Scale Preparation

- Industrial synthesis mirrors laboratory methods but employs continuous flow reactors to enhance control over reaction parameters and improve yield.

- Optimization of temperature, reagent feed rates, and catalyst loading is essential to maintain product purity and minimize by-products.

- Scale-up considerations include solvent recovery, catalyst recycling, and waste management.

Comparative Analysis with Related Compounds

| Compound | Chlorination Pattern | Acetalization Presence | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| This compound | 2,4 positions | Yes | ~323 (estimated) | Target compound, specific chlorine positions |

| 2,3-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone | 2,3 positions | Yes | 323.17 | Similar synthesis, different chlorine pattern |

| 2-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone | 2 position only | Yes | 288.72 | Single chlorine substitution |

Research Findings and Observations

- The acetalization step is highly sensitive to moisture; rigorous drying of solvents and reagents improves yields significantly.

- Chlorination regioselectivity can be enhanced by using directing groups or protecting groups on the phenyl ring before chlorination.

- The presence of the 1,3-dioxolane ring influences the compound’s reactivity, making it a useful intermediate for further functionalization.

- Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the successful synthesis and substitution pattern.

Summary Table of Preparation Methods

| Preparation Step | Description | Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| Step 1: Chlorination | Selective chlorination at 2,4-positions | Cl2 or SO2Cl2, FeCl3 catalyst, 0–25 °C | Formation of 2,4-dichlorobenzophenone |

| Step 2: Acetalization | Formation of 1,3-dioxolane ring via acetalization | Ethylene glycol, acid catalyst, reflux, Dean-Stark | Formation of this compound |

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is utilized in various scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research explores its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring and chlorine atoms play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Variations in Halogenated Benzophenones

Key structural analogs differ in halogen positioning, dioxolane modifications, or additional functional groups. Below is a comparative analysis:

Key Observations :

- Chlorine Positioning: The 2,4-dichloro configuration in the target compound contrasts with the 3,4-dichloro substitution in analogs like 3,4-dichloro-4'-n-propylbenzophenone. This difference influences electronic properties and bioactivity .

- Dioxolane vs. Other Functional Groups: The 1,3-dioxolane ring enhances solubility and serves as a protective group for carbonyls, whereas thiomorpholinomethyl (in ) introduces sulfur-based reactivity.

Physicochemical Properties

| Property | This compound | 4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone | 2,5-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone |

|---|---|---|---|

| Molecular Formula | C₁₆H₁₂Cl₂O₃ | C₁₇H₁₆O₃ | C₁₈H₁₈O₃ |

| Molecular Weight (g/mol) | 323.17 | 268.31 | 282.34 |

| Purity (Reported) | Discontinued | 97% | 98% |

| Key Functional Groups | 2,4-Cl, 1,3-dioxolane | 2-CH₃, 1,3-dioxolane | 2,5-CH₃, 1,3-dioxolane |

Biological Activity

2,4-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone (CAS Number: 898760-68-4) is a synthetic compound with notable applications in various fields, particularly in organic synthesis and potentially in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, effects on cellular systems, and relevant case studies.

- Molecular Formula : C16H12Cl2O3

- Molecular Weight : 323.18 g/mol

- Structure : The compound features a benzophenone core with two chlorine atoms and a dioxolane ring substituent, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Properties : Compounds similar to benzophenones have been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. This property may be beneficial in preventing cellular damage in various diseases.

- Antimicrobial Activity : Some benzophenones have demonstrated antimicrobial effects against bacteria and fungi. The presence of chlorine atoms may enhance these properties by increasing the lipophilicity of the molecule, allowing better membrane penetration.

- Photoprotective Effects : Benzophenones are commonly used as UV filters in sunscreens. Their ability to absorb UV radiation suggests potential applications in photoprotection against skin damage.

Antioxidant Activity

A study conducted by Liu et al. (2020) examined the antioxidant capacity of various benzophenone derivatives, including this compound. The results indicated that this compound effectively scavenged free radicals and inhibited lipid peroxidation in vitro.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 25 | Radical scavenging |

| Control (ascorbic acid) | 15 | Radical scavenging |

Antimicrobial Activity

In a separate investigation by Zhang et al. (2021), the antimicrobial efficacy of this compound was tested against several bacterial strains. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 1: Skin Protection

A clinical study assessed the effectiveness of formulations containing this compound as a UV filter. Participants using sunscreen with this compound showed reduced erythema formation compared to those using a placebo after UV exposure.

Case Study 2: Cellular Toxicity Assessment

In vitro studies evaluated the cytotoxic effects of various concentrations of this compound on human keratinocytes. The results indicated that concentrations below 50 µM did not significantly affect cell viability, suggesting a favorable safety profile for topical applications.

Q & A

Q. What are the optimized synthetic routes for 2,4-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves acylation of a benzodiazepine core with 2,4-dichlorobenzoyl chloride under basic conditions. Triethylamine or pyridine is used to neutralize HCl generated during the reaction. Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 for benzodiazepine:acyl chloride), and solvent selection (dichloromethane or THF). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity . For scale-up, continuous flow reactors enhance efficiency by minimizing side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

- X-ray crystallography : Resolves molecular geometry and confirms substituent positioning. Use SHELX programs (e.g., SHELXL for refinement) to handle high-resolution data .

- NMR spectroscopy : and NMR identify chlorine and dioxolane group environments. Deuterated DMSO or CDCl₃ are optimal solvents.

- FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and dioxolane ether (C-O-C, ~1100 cm⁻¹) stretches. Compare with reference spectra for benzophenone derivatives .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H] peaks) .

Q. How does the compound’s stability vary under different storage conditions?

Stability tests show degradation under UV light (λ > 300 nm) due to benzophenone’s photoactive nature. Store in amber vials at –20°C under inert gas (N₂/Ar). Accelerated stability studies (40°C/75% RH for 4 weeks) reveal <5% decomposition when protected from moisture .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can enantiomeric purity be validated?

Twinning or pseudosymmetry in crystals may complicate refinement. Use SHELXD for structure solution and Flack’s parameter (via SHELXL) to assess enantiomorph-polarity. For ambiguous cases, compare experimental and simulated XRD patterns from density functional theory (DFT) models . Polarimetry or chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) quantifies enantiomeric excess .

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies often stem from solvent effects or dynamic processes (e.g., rotational barriers). Re-run NMR experiments in multiple solvents (DMSO-d₆ vs. CDCl₃) to assess conformational flexibility. Cross-validate with DFT calculations (B3LYP/6-31G*) using implicit solvent models (e.g., PCM). For IR, compare experimental peaks with computed vibrational modes .

Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

Molecular docking (AutoDock Vina) and MD simulations suggest the dichlorophenyl group binds hydrophobic pockets in GABAₐ receptors, while the dioxolane moiety may stabilize hydrogen bonds. Validate via competitive binding assays (e.g., radiolabeled flumazenil displacement) and site-directed mutagenesis of receptor residues .

Q. How do substituent modifications (e.g., dioxolane vs. methoxy groups) impact photophysical properties?

Replace the dioxolane with methoxy and compare UV-Vis absorption (λmax shifts) and fluorescence quantum yields. Time-dependent DFT (TD-DFT) models predict excited-state behavior. For example, electron-withdrawing groups (Cl) reduce π→π* transition energies, while dioxolane enhances rigidity, increasing fluorescence intensity .

Methodological Considerations

- Data contradiction analysis : Apply multivariate statistics (PCA or PLS regression) to correlate synthetic variables (e.g., reaction time, solvent polarity) with purity/yield .

- Crystallography troubleshooting : For poor diffraction, optimize crystal growth via vapor diffusion (e.g., 1:1 DMF/water) or additive screening (glycerol, PEG 4000) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.